1H,1H,2H,2H-Perfluorodecyltriethoxysilane

描述

Overview of Organosilane Compounds and their Significance

Organosilanes are a class of chemical compounds that feature at least one stable silicon-carbon (Si-C) bond, forming a bridge between inorganic and organic materials. zmsilane.comdakenchem.com This dual nature is fundamental to their utility in a wide array of industrial applications. dakenchem.com The core structure of organosilanes allows for the attachment of various functional groups to the silicon atom, which can then interact with different substrates to enhance material performance. zmsilane.comzmsilane.com

A key function of organosilanes is their ability to act as coupling agents, promoting adhesion and improving the bond between dissimilar materials, such as glass fibers and polymer matrices. dakenchem.com They are integral to the manufacturing of coatings, adhesives, and sealants, where they improve durability, chemical resistance, and weatherability. dakenchem.comchemicalbook.com Through a process of hydrolysis and condensation, organosilanes can form a durable, three-dimensional cross-linked network on a substrate, significantly enhancing surface properties like corrosion protection and longevity. zmsilane.comzmsilane.com

Introduction to Fluorinated Organosilanes: Structure and General Characteristics

Fluorinated organosilanes, or fluoroalkylsilanes (FAS), are a specialized subset of organosilanes that incorporate fluorine atoms into their molecular structure. vanabio.comchemicalbook.com This is typically achieved by attaching a fluorinated alkyl chain to the silicon atom. dakenchem.com The presence of highly electronegative fluorine atoms imparts unique properties to these compounds. ontosight.ai

The primary characteristics of fluorinated organosilanes include exceptional hydrophobicity (water repellency) and oleophobicity (oil repellency). vanabio.comzjdy-chem.com This is due to the low surface energy created by the fluorinated chains. chemicalbook.com These compounds exhibit high chemical and thermal stability, making them resistant to degradation from UV radiation, acids, and alkaline solutions. chemicalbook.comvanabio.com When applied to surfaces, they chemically bond with the substrate, creating a durable, low-friction, and easy-to-clean protective layer. vanabio.com This makes them highly valuable for creating functionalized surfaces in industries ranging from electronics to construction. vanabio.comdakenchem.com

Focus on 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES)

This compound, commonly abbreviated as PFDTES, is a prominent member of the fluoroalkylsilane family. chemicalbook.com It has garnered significant attention in materials science for its ability to create surfaces with extreme water and oil repellency. ontosight.ai

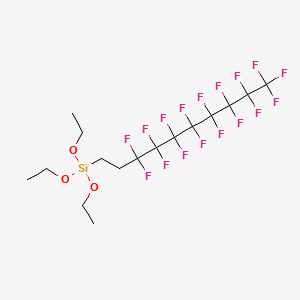

The distinct properties of PFDTES arise from its specific molecular architecture. The molecule consists of two main parts: a long perfluorodecyl chain (a ten-carbon chain where most hydrogen atoms are replaced by fluorine) and a triethoxysilane (B36694) head group. ontosight.ai

The heavily fluorinated tail is responsible for the compound's very low surface energy, which in turn leads to its pronounced hydrophobic and oleophobic (lipophobic) characteristics. chemicalbook.comontosight.ai The triethoxysilane group at the other end of the molecule provides the mechanism for attachment to various substrates. ontosight.ai This group readily undergoes hydrolysis and condensation reactions, allowing it to form strong, covalent bonds with surfaces that possess hydroxyl (-OH) groups, such as glass, metals, and ceramics. ontosight.aialfa-chemistry.com This robust anchoring ensures the long-term stability and durability of the surface treatment. alfa-chemistry.com

Key Properties of this compound (PFDTES):

| Property | Value |

|---|---|

| Molecular Formula | C16H19F17O3Si |

| Molecular Weight | 610.38 g/mol |

| Appearance | Liquid |

| Density | 1.389 g/mL at 25 °C |

| Boiling Point | 209-230 °C |

| Refractive Index | n20/D 1.342 |

Table compiled from search result. sigmaaldrich.com

PFDTES is a key component in the development of advanced materials, particularly for surface modification. alfa-chemistry.com Its ability to drastically lower surface energy is leveraged in a multitude of research and application areas.

Superhydrophobic and Oleophobic Surfaces: A primary application of PFDTES is the creation of superhydrophobic and highly oleophobic surfaces. alfa-chemistry.comrsc.org These surfaces repel water and oils to an extreme degree and are foundational for developing self-cleaning coatings, anti-fouling materials for marine applications, and stain-resistant textiles. chemicalbook.comalfa-chemistry.com In combination with creating specific micro- and nanostructures on a surface, PFDTES can achieve water contact angles approaching 180 degrees, mimicking the "lotus effect". chemicalbook.comnih.gov

Anti-Icing Coatings: In fields like aviation and energy, ice accretion poses a significant problem. mdpi.commdpi.com PFDTES is used to create anti-icing surfaces. chemicalbook.com The superhydrophobic nature of PFDTES-treated surfaces can delay the formation of ice and reduce its adhesion strength, making removal easier. nih.govmdpi.com Research is ongoing to combine the passive icephobicity of PFDTES with photothermal materials to create active deicing systems. mdpi.com

Microelectronics and Nanoimprint Lithography: In microelectronics, PFDTES is used as an anti-sticking coating. chemicalbook.com A related compound, 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS), is widely applied to molds and stamps in nanoimprint lithography to prevent adhesion of the polymer resist, ensuring clean pattern transfer for manufacturing electronic components and microfluidic devices. chemicalbook.com

Biomedical Devices: The surface properties of PFDTES make it a candidate for modifying biomedical devices. chemicalbook.comontosight.ai Coatings can be applied to implants and medical instruments to improve biocompatibility and reduce non-specific binding. ontosight.aisigmaaldrich.com For instance, it can be used to functionalize surfaces to render them hydrophobic, which is a desirable property for certain nanosized medical devices. chemicalbook.comsigmaaldrich.com

属性

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDKRSDUJLNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

208645-23-2 | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208645-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40144396 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101947-16-4 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101947-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101947164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1h,1h,2h,2h Perfluorodecyltriethoxysilane

Established Synthetic Pathways

The primary industrial synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is achieved through a hydrosilylation reaction, which is one of the most significant methods for generating stable silicon-carbon (Si-C) bonds in organosilicon chemistry. dakenchem.com

The synthesis involves the catalytic addition of triethoxysilane (B36694) to 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-decene, more commonly known as perfluorooctylethylene. This hydrosilylation reaction typically employs a platinum-based catalyst to facilitate the addition of the Si-H group across the carbon-carbon double bond of the olefin.

The reaction proceeds as follows:

CF₃(CF₂)₇CH=CH₂ + HSi(OC₂H₅)₃ → CF₃(CF₂)₇CH₂CH₂Si(OC₂H₅)₃

This process effectively attaches the perfluoroalkyl chain to the triethoxysilyl group via a stable ethylene (B1197577) bridge, resulting in the formation of this compound. chemicalbook.com The selection of the catalyst is crucial for achieving high selectivity and yield, avoiding undesirable side reactions.

Following the synthesis reaction, the crude product contains the desired silane (B1218182), unreacted starting materials, catalyst residues, and potential side products. Achieving high purity, often required for applications in electronics and nanotechnology, necessitates a meticulous purification process. The primary method for purification is distillation under reduced pressure. chemicalbook.com This technique allows for the separation of the high-boiling point product from more volatile impurities at temperatures low enough to prevent thermal decomposition. Through this process, a purity of 99% and a yield as high as 97.3% can be obtained. chemicalbook.com

Table 1: Physical Properties of this compound Relevant to Purification

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 610.38 g/mol | sigmaaldrich.comscbt.com |

| Boiling Point (bp) | 209-230 °C | sigmaaldrich.com |

| Density | 1.389 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.342 | sigmaaldrich.com |

Chemical Reactions and Transformation Processes

The utility of this compound stems from the reactivity of its triethoxysilyl headgroup, which allows it to covalently bond to various substrates. This process involves a sequence of hydrolysis and condensation reactions.

The initial and critical step in the surface modification process is the hydrolysis of the ethoxy (-OC₂H₅) groups attached to the silicon atom. chemicalbook.com In the presence of water, these groups are replaced by hydroxyl (-OH) groups, forming reactive silanetriols and releasing ethanol (B145695) as a byproduct.

CF₃(CF₂)₇CH₂CH₂Si(OC₂H₅)₃ + 3H₂O → CF₃(CF₂)₇CH₂CH₂Si(OH)₃ + 3CH₃CH₂OH

This reaction is fundamental, as the resulting silanol (B1196071) groups are the active species that will subsequently react with the substrate and with each other. chemicalbook.com The availability of water, either on the substrate surface or in the solvent, is a key parameter controlling the rate and extent of hydrolysis. upenn.edunih.gov

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. chemicalbook.com This process involves the elimination of water molecules between two silanol groups to form strong, stable siloxane (Si-O-Si) bonds.

This condensation can occur in two ways:

Intermolecularly: Silanol groups from adjacent molecules react, leading to the formation of oligomeric species in solution or on the surface. chemicalbook.com

With the Substrate: The silanol groups of the silane molecule react with hydroxyl groups present on the surface of a substrate (like glass, silicon oxide, or ceramics), forming covalent Si-O-Substrate bonds. chemicalbook.comchemicalbook.com

These condensation reactions result in the formation of a highly cross-linked, robust siloxane network that is covalently anchored to the substrate surface. nih.gov

The process of hydrolysis and condensation enables this compound to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). chemicalbook.comnih.gov The formation of a SAM is a sequential process:

Hydrolysis: The ethoxy groups of the silane hydrolyze to silanols, as described previously. chemicalbook.com

Physisorption: The resulting silanol-containing molecules hydrogen-bond with the hydroxyl groups on the substrate surface. chemicalbook.com

Chemisorption and Polymerization: Covalent siloxane bonds form between the silane and the substrate, as well as between adjacent silane molecules. chemicalbook.com This creates a durable, cross-linked monolayer.

The long, fluorinated perfluorodecyl tails of the molecules orient themselves away from the surface due to intermolecular van der Waals forces, creating a densely packed, low-energy surface. chemicalbook.comchemicalbook.com This fluorinated surface is responsible for the characteristic properties of the SAM, such as high hydrophobicity and oleophobicity. alfa-chemistry.com

Table 2: Summary of Reaction Stages in SAM Formation

| Stage | Primary Reaction | Result |

|---|---|---|

| 1. Hydrolysis | R-Si(OC₂H₅)₃ + H₂O → R-Si(OH)₃ | Formation of reactive silanetriols |

| 2. Condensation | R-Si(OH)₃ + HO-Substrate → R-Si-O-Substrate | Covalent bonding to the substrate |

| 3. Polymerization | R-Si(OH)₃ + HO-Si(OH)₂-R → R-(HO)₂Si-O-Si(OH)₂-R | Formation of a cross-linked siloxane network |

Catalysis in PFDTES Synthesis and Application

The synthesis and application of this compound (PFDTES) are critically influenced by the use of catalysts. In the synthesis phase, catalysts are essential for the efficient formation of the molecule, primarily through a hydrosilylation reaction. During its application for surface modification, catalysts, particularly acids and alkalis, play a pivotal role in the hydrolysis and condensation reactions that enable the compound to covalently bond to substrates.

The primary industrial route to synthesizing PFDTES involves the hydrosilylation of 1H,1H,2H-perfluoro-1-octene with triethoxysilane. This process is facilitated by transition metal catalysts. Various catalysts have been explored for this type of reaction, with ruthenium-based catalysts showing notable efficiency. For instance, RuCl3·3H2O has been effectively used as a catalyst in the solvent-free hydrosilylation synthesis of similar fluoroalkylsilanes. researchgate.net The catalytic cycle is understood to follow the general Chalk-Harrod mechanism for hydrosilylation.

In the context of its application, PFDTES is widely used to create superhydrophobic and oleophobic surfaces. alfa-chemistry.com This is achieved by forming a self-assembled monolayer on a substrate. The process hinges on the hydrolysis of the triethoxysilane group to form reactive silanol groups, which then condense with hydroxyl groups on the substrate surface (like glass, silicon wafers, or metal oxides) and with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). researchgate.netchemicalbook.com This reaction cascade is often slow and inefficient without catalytic intervention.

Role of Acid and Alkali Catalysts in Surface Treatment

The formation of a durable PFDTES coating is dependent on the hydrolysis of its ethoxy groups (-OCH2CH3) into silanol groups (-OH), followed by the condensation of these silanols with surface hydroxyls. Both acid and alkali catalysts significantly accelerate these crucial steps, though through different mechanisms. researchgate.netnih.gov The choice of catalyst can influence the structure and properties of the resulting silane-derived coating. nih.gov

Acid Catalysis:

In an acidic environment, the hydrolysis of the alkoxysilane is initiated by the protonation of the oxygen atom in an alkoxy group. This is followed by a nucleophilic attack by a water molecule on the silicon atom, leading to the displacement of the protonated alkoxy group (an alcohol). researchgate.net This SN2-type mechanism facilitates the formation of silanol groups.

The general steps for acid-catalyzed hydrolysis are:

Protonation: An ethoxy group on the silicon atom is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the silicon center.

Displacement: An ethanol molecule is eliminated, resulting in a silanol group.

This process is repeated for the remaining ethoxy groups, yielding mono-, di-, and tri-silanols. These silanols can then undergo condensation with surface hydroxyl groups or with other silanol groups to form the siloxane network.

Alkali Catalysis:

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. researchgate.net This forms a pentacoordinate intermediate. Subsequently, an ethoxy group is displaced, generating a silanol and regenerating the hydroxide catalyst.

The general steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a five-coordinate intermediate.

Displacement: The intermediate rearranges, leading to the expulsion of an ethoxide ion.

Protonation: The ethoxide ion is protonated by water to form ethanol, and the silanol is formed.

The selection between an acid or alkali catalyst depends on the specific substrate, the desired coating characteristics, and the process conditions. nih.gov For instance, when treating acidic aggregates like granite, a silane coupling agent can significantly improve adhesion, a process influenced by the catalytic conditions. mdpi.com

Below is an interactive data table summarizing the role of acid and alkali catalysts in the surface treatment application of PFDTES.

| Catalyst Type | Mechanism of Action | Key Intermediates | Effect on Reaction Rate |

| Acid | Protonation of the alkoxy group followed by SN2 nucleophilic attack by water. researchgate.net | Protonated alkoxysilane | Accelerates hydrolysis of ethoxy groups. |

| Alkali | Nucleophilic attack by hydroxide ion on the silicon atom. researchgate.net | Pentacoordinate silicon intermediate | Accelerates hydrolysis and can modify the substrate surface. researchgate.netnih.gov |

Advanced Characterization Techniques for 1h,1h,2h,2h Perfluorodecyltriethoxysilane Modified Surfaces and Materials

Spectroscopic Characterization

Spectroscopic techniques are indispensable for analyzing the chemical nature of surfaces modified with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. These methods provide detailed information about the elemental composition and the chemical bonds formed at the surface.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in the this compound coating and to verify its successful grafting onto a substrate. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of molecular bonds can be identified.

When a surface is successfully modified with this compound, the FTIR spectrum will exhibit distinct peaks corresponding to the various bonds within the silane (B1218182) molecule. The presence of strong absorption bands associated with carbon-fluorine (C-F) bonds is a key indicator of a successful coating. Additionally, peaks related to Si-O-Si linkages confirm the condensation and bonding of the silane to the substrate and to adjacent silane molecules. The analysis is often performed in attenuated total reflection (ATR) mode to enhance surface sensitivity. nih.govresearchgate.net

The following table summarizes typical FTIR peak assignments for surfaces coated with fluoroalkylsilanes.

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| ~1240 | C-F Stretching | Confirms the presence of the perfluorinated alkyl chain. |

| ~1200 | C-F Stretching | Another characteristic peak for the fluorinated part of the molecule. |

| ~1150 | CF₂ Stretching | Indicates the long perfluoroalkyl chain. |

| ~1127 | Si-O-Si Stretching | Evidence of the formation of a polysiloxane network on the surface. researchgate.net |

| ~1022 | C-O-C Stretching | May be present depending on the substrate and reaction byproducts. researchgate.net |

| ~903 | C-O Stretching | Can also be indicative of the ethoxy groups of the silane. researchgate.net |

| 690-790 | C-F₃ Bending | Confirms the terminal trifluoromethyl group of the perfluoroalkyl chain. researchgate.net |

This table is generated based on data from similar fluoroalkylsilane coatings. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For surfaces modified with this compound, XPS is used to confirm the presence of fluorine, carbon, silicon, and oxygen and to analyze their chemical bonding environment.

High-resolution spectra of the C 1s, F 1s, Si 2p, and O 1s regions are particularly informative. The C 1s spectrum can be deconvoluted to distinguish between different carbon environments, such as C-C/C-H, C-O, and the various C-Fₓ bonds (CF₂, CF₃) of the perfluoroalkyl chain. The presence of a strong F 1s peak is direct evidence of the fluorinated coating. The Si 2p spectrum provides information about the formation of the siloxane (Si-O-Si) network. researchgate.netresearchgate.net

The following table shows typical binding energy ranges for the key elements found in a this compound coating. researchgate.netresearchgate.net

| Element (Core Level) | Binding Energy (eV) | Chemical State Assignment |

| C 1s | ~285.0 | Adventitious Carbon (C-C, C-H) |

| ~286.5 | C-O | |

| ~291.5 | -CF₂- | |

| ~294.0 | -CF₃ | |

| F 1s | ~689.0 | C-F |

| Si 2p | ~102.5 | R-Si-O |

| ~103.5 | Si-O-Si | |

| O 1s | ~532.5 | Si-O-Si |

| ~533.5 | C-O |

Binding energies can vary slightly depending on the specific substrate and instrument calibration. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with a scanning electron microscope (SEM). When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays. The energy of these X-rays is indicative of the element from which they were emitted.

For surfaces modified with this compound, EDX can be used to generate elemental maps, visually demonstrating the distribution of key elements like fluorine, silicon, and oxygen across the surface. This is particularly useful for assessing the homogeneity and coverage of the coating. Quantitative EDX analysis can also provide the relative abundance of these elements on the surface, further confirming the successful deposition of the silane layer.

A typical EDX analysis of a successfully coated surface would show a uniform distribution of fluorine and silicon signals across the mapped area, correlating with the topography of the sample.

Microscopic and Morphological Analysis

Microscopic techniques are essential for visualizing the surface topography and nanoscale features of materials modified with this compound. These methods provide a direct view of how the coating alters the surface morphology.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

For surfaces treated with this compound, SEM is used to examine changes in the surface morphology after coating. It can reveal whether the coating is smooth and uniform or if it forms aggregates or other structures. When applied to textured or porous materials, SEM can show how the silane conforms to the existing topography. High-resolution SEM can also provide insights into the nanostructure of the coating. researchgate.net

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is scanned over the surface, the cantilever is deflected by the forces between the tip and the sample.

AFM is a powerful tool for characterizing surfaces modified with this compound. It is used to quantitatively measure surface roughness parameters, such as the root-mean-square (RMS) roughness. This is important because the final surface roughness can influence the material's hydrophobic and self-cleaning properties. AFM can also be used to visualize the formation of self-assembled monolayers (SAMs), observing the growth of islands of the silane on the substrate and the completeness of the monolayer. researchgate.netresearchgate.net

The following table provides an example of how surface roughness parameters, as measured by AFM, might change after modification with a fluoroalkylsilane.

| Surface Condition | Average Roughness (Ra) (nm) | Root-Mean-Square (RMS) Roughness (Rq) (nm) |

| Uncoated Substrate | 2.5 | 3.1 |

| Coated with this compound | 1.8 | 2.3 |

These values are illustrative and can vary significantly depending on the substrate and coating process.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanomaterials, providing detailed visualization of the internal structure and morphology of nanoparticles. nih.govresearchgate.net In the context of PFDTES-modified materials, TEM is frequently employed to study nanoparticles that have been functionalized with this silane to create composite coatings. The analysis offers direct observation of particle size, shape, and dispersion, which are critical parameters influencing the final properties of the modified surface. nih.govnih.gov

For instance, TEM has been used to characterize cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles coated with PFDTES. researchgate.net Such analysis confirms the successful coating of the nanoparticles and provides insights into the resulting morphology of the core-shell structure. The technique allows researchers to verify that the nanoparticles maintain their structural integrity after the surface modification process. d-nb.info The images produced can reveal whether the nanoparticles are uniform and spherical, or if they form aggregates, which can impact the uniformity and effectiveness of the final coating. mdpi.comresearchgate.net In a study on mesoporous silica (B1680970) nanoparticles (MSNs), TEM analysis yielded unimodal distribution of particle sizes with an average diameter of 159 ± 32 nm. mdpi.com

Below is a table summarizing representative findings from the morphological characterization of nanoparticles functionalized with silanes, including PFDTES, using TEM.

| Nanoparticle System | Silane Modifier | Average Particle Size (nm) | Observed Morphology | Reference |

| Cobalt Ferrite (CoFe2O4) | This compound | Not Specified | Coated Nanoparticles | researchgate.net |

| Mesoporous Silica (MSNs) | 3-aminopropyltriethoxysilane | 159 ± 32 | Unimodal, Spherical | mdpi.com |

| Potassium Strontium Niobate | Not Applicable (nanoparticle only) | 20 | Nanocrystalline | researchgate.net |

Wettability and Surface Energy Measurements

The primary function of modifying a surface with PFDTES is to drastically lower its surface energy, thereby imparting water- and oil-repellent properties. alfa-chemistry.comchemicalbook.com The characterization of these properties is achieved through wettability and surface energy measurements, which quantify the interaction between a liquid and the solid surface.

Static Water Contact Angle Measurements

The static water contact angle (WCA) is the primary metric used to quantify the hydrophobicity of a surface. nih.gov A surface is considered hydrophobic if the WCA is greater than 90° and superhydrophobic if it exceeds 150°. nih.gov Surfaces treated with PFDTES consistently exhibit high WCAs, often achieving superhydrophobic status. alfa-chemistry.comchemicalbook.com This extreme water repellency is attributed to the low surface energy of the fluorinated alkyl chains in the PFDTES molecule. alfa-chemistry.com

Research has demonstrated that PFDTES modification can lead to significant increases in WCA across various substrates. For example, a superhydrophobic composite coating based on ultrafine fly ash and modified with a silane coupling agent including PFDTES registered a WCA of 154.34°. chemicalbook.com Similarly, coating cobalt ferrite nanoparticles with PFDTES resulted in a WCA of 159.2°, indicating a superhydrophobic character. researchgate.net Another study involving a porous silica coating treated with PFDTES via chemical vapor deposition reported a WCA greater than 160°. mdpi.com

The following table presents a compilation of static water contact angle measurements for various surfaces modified with PFDTES.

| Substrate/System | Resulting Water Contact Angle (°) | Surface Classification | Reference |

| Ultrafine Fly Ash Composite Coating | 154.34 | Superhydrophobic | chemicalbook.com |

| Cobalt Ferrite (CoFe2O4) Nanoparticles | 159.2 | Superhydrophobic | researchgate.net |

| Porous Silica Coating | > 160 | Superhydrophobic | mdpi.com |

| General PFDTES-Treated Surfaces | > 150 | Superhydrophobic | alfa-chemistry.com |

Sliding Angle Measurements for Repellency Assessment

While the static contact angle indicates the degree of hydrophobicity, the sliding angle (SA) provides a measure of water repellency by defining the minimum angle at which a water droplet will roll off a tilted surface. nih.govnih.gov A low sliding angle, typically below 10° for superhydrophobic surfaces, signifies low water adhesion and effective self-cleaning properties. nih.govmdpi.com

Coatings modified with PFDTES not only show high contact angles but also very low sliding angles. A PFDTES-containing superhydrophobic coating on foam concrete demonstrated a sliding angle of just 2.41°. chemicalbook.com In another application, a transparent superhydrophobic porous silica coating modified with PFDTES had a sliding angle of 7°. mdpi.com These low values indicate that water droplets have very little adhesion to the surface and can be easily shed, which is crucial for applications requiring self-cleaning or anti-icing functionalities.

This table summarizes sliding angle measurements in conjunction with static water contact angles for PFDTES-modified surfaces.

| Substrate/System | Static Water Contact Angle (°) | Sliding Angle (°) | Reference |

| Ultrafine Fly Ash Composite Coating | 154.34 | 2.41 | chemicalbook.com |

| Porous Silica Coating | > 160 | 7 | mdpi.com |

Oleophobicity Characterization

In addition to hydrophobicity, PFDTES confers oleophobicity, or oil repellency, to surfaces. alfa-chemistry.com This property is highly desirable for applications such as anti-fingerprint, anti-graffiti, and stain-resistant coatings. Oleophobicity is characterized by measuring the contact angle of low-surface-tension liquids, such as oils and organic solvents. zjdy-chem.com

A superamphiphobic coating, which repels both water and oil, was developed using aluminum oxide nanoparticles modified with PFDTES. This coating demonstrated high contact angles and low sliding angles for various liquids, including peanut oil, ethylene (B1197577) glycol, and glycerol. mdpi.com Another study focused on creating durable, highly oleophobic coatings from silica nanoparticles modified with fluoroalkylsilane (FDTES, a compound structurally related to PFDTES). These surfaces exhibited high oleophobicity when tested with hexadecane. rsc.org The ability of PFDTES to repel oils is a direct consequence of the very low surface energy imparted by its perfluorinated chains. alfa-chemistry.com

The table below shows oleophobicity data for surfaces modified with PFDTES.

| Coating System | Test Liquid | Contact Angle (°) | Reference |

| PFDTES-modified Aluminum Oxide Nanoparticles | Peanut Oil | High (Specific value not stated) | mdpi.com |

| PFDTES-modified Aluminum Oxide Nanoparticles | Ethylene Glycol | High (Specific value not stated) | mdpi.com |

| Fluoroalkylsilane-modified Silica Nanoparticles | Hexadecane | High (Exhibited high oleophobicity) | rsc.org |

Mechanical and Durability Testing of PFDTES Coatings

For practical applications, coatings must not only possess the desired surface properties but also be robust enough to withstand mechanical stress and environmental exposure. Therefore, mechanical and durability testing is essential to evaluate the service life of PFDTES coatings.

Abrasion Resistance (e.g., Taber Abrasion Test)

Abrasion resistance is a key indicator of the mechanical durability of a coating. scispace.com The Taber Abrasion Test is a widely accepted method (e.g., ASTM D4060) for quantifying this property. mdpi.comrubtester.com In this test, a coated specimen is subjected to wear from two rotating abrasive wheels under a specific load for a set number of cycles. The resistance to abrasion is typically evaluated by measuring the mass loss (wear index) or by observing changes in surface properties like gloss or contact angle. azom.comtestextextile.com

The durability of PFDTES-based coatings has been a subject of investigation. For example, a superamphiphobic coating constructed with PFDTES-modified nanoparticles was subjected to durability testing. This coating maintained its outstanding oleophobicity even after 800 Taber wear cycles under a 250 g load, demonstrating excellent wear resistance. mdpi.com The incorporation of nanoparticles and the strong covalent bonding of the silane to the substrate and the nanoparticle network contribute to this enhanced durability. alfa-chemistry.commdpi.com

Research into UV-curable hybrid polymers containing a related compound, 1H,1H,2H,2H-perfluorooctyltriethoxysilane, also utilized the Taber abrasion test to evaluate performance, showing that wear rates are a critical measure of coating durability. mdpi.com

The following table provides an example of abrasion resistance data for a PFDTES-modified coating.

| Coating System | Test Method | Load | Cycles | Result | Reference |

| PFDTES-modified Nanoparticle Coating | Taber Abrasion Test | 250 g | 800 | Maintained outstanding oleophobicity | mdpi.com |

Adhesion Testing (e.g., Cross-cut Test)

Adhesion testing is a critical evaluation for surfaces and materials modified with this compound, as the long-term performance of the coating is highly dependent on its ability to remain bonded to the substrate. The cross-cut test is a widely used method for assessing the adhesion of thin films. This test is typically performed according to standards such as ASTM D3359 and DIN EN ISO 2409.

The procedure involves cutting a lattice pattern through the coating to the substrate. A specified pressure-sensitive tape is then applied over the grid and subsequently removed. The adhesion is evaluated by visually inspecting the grid area and classifying the amount of coating detached by the tape. The results are rated according to a classification scale, ranging from 5B (no detachment) to 0B (more than 65% of the coating detached).

In a study on UV-curable hybrid polymers containing a similar compound, 1H,1H,2H,2H-perfluorooctyltriethoxysilane, on aluminum substrates, the cross-cut adhesion test was performed to determine the adhesion properties. The results indicated that the adhesion properties decreased with an increasing concentration of the fluorinated silane-containing sol-gel, which was attributed to the higher fluorine content in the coating.

Table 1: Cross-cut Adhesion Test Results for Fluorinated Hybrid Coatings

| Sol-Gel Content (%) | Adhesion Classification (ASTM D3359) | Description of Result |

|---|---|---|

| 0 (Control) | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |

| 5 | 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |

| 10 | 3B | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |

| 15 | 2B | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |

| 20 | 1B | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |

Impact Resistance Testing

Impact resistance is a measure of a material's ability to withstand a sudden applied force or shock. For coatings containing this compound, this is an important parameter, especially in applications where the coated surface may be subject to mechanical impacts, such as in aerospace or automotive industries.

A common method for evaluating impact resistance is the falling weight test, as described in ASTM D2794. In this test, a standard weight is dropped from a specified height onto the coated surface. The test can be performed with the impact on the coated side (direct impact) or on the reverse side of the substrate (indirect impact). The impacted area is then examined for any signs of cracking, delamination, or other forms of coating failure. The result is often reported as the maximum impact force (in kg·cm or lb·in) that the coating can withstand without failing.

For example, in the evaluation of durable coatings for aircraft, impact testing was performed using a 1 kg drop weight from various heights. The coatings were determined to have passed if they withstood the impact from the most demanding condition of an 80 cm drop height without showing signs of failure. nasa.gov

Table 2: Representative Impact Resistance Test Results

| Sample ID | Coating System | Drop Height (cm) | Impact Energy (kg·cm) | Result (Observation) |

|---|---|---|---|---|

| Sample A | Substrate + Primer | 80 | 80 | Pass (No cracking or delamination) |

| Sample B | Substrate + Primer + FAS Coating | 80 | 80 | Pass (No cracking or delamination) |

| Sample C | Substrate + FAS Coating (no primer) | 60 | 60 | Pass (No cracking or delamination) |

| Sample D | Substrate + FAS Coating (no primer) | 80 | 80 | Fail (Slight cracking observed) |

FAS Coating refers to a coating containing a fluoroalkylsilane like this compound. The data is illustrative of typical test outcomes.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal stability is a crucial property for materials used in environments with fluctuating or elevated temperatures. This compound is known for its exceptional thermal stability. chemicalbook.comchemicalbook.com Advanced techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to quantify this stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures of the material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. apluscoating.comnetzsch.com It is used to detect thermal events such as melting, crystallization, and glass transitions (Tg). apluscoating.com The glass transition temperature is particularly important for polymeric coatings as it can be related to the degree of cure and the mechanical properties of the coating. apluscoating.com

Studies on the thermal behavior of similar self-assembled monolayers, such as 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PTES) on SiO2 substrates, have been investigated using techniques like X-ray photoelectron spectroscopy (XPS). These studies found that PTES starts to decompose at a moderate temperature between 373 K (100 °C) and 423 K (150 °C). researchgate.net The decomposition involves the breakdown of CF3 and CF2 species rather than the desorption of the entire molecule. researchgate.net

Table 3: Thermal Decomposition Data for a Related Perfluorosilane Monolayer

| Annealing Temperature (K) | Annealing Temperature (°C) | Observation |

|---|---|---|

| 298 | 25 | Stable |

| 373 | 100 | Onset of decomposition |

| 423 | 150 | Significant decomposition of CF2 and CF3 groups |

| 573 | 300 | Further decomposition and decrease in work function |

Data based on studies of 1H,1H,2H,2H-perfluorooctyltriethoxysilane. researchgate.net

Electrochemical Methods for Corrosion Resistance Evaluation

Surfaces modified with this compound often exhibit enhanced corrosion resistance due to the formation of a dense, hydrophobic barrier layer. Electrochemical methods are powerful tools for quantifying the protective properties of these coatings.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion behavior of a material in a specific environment. The method involves scanning the potential of the sample and measuring the resulting current. The resulting polarization curve provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential. A lower corrosion current density indicates a better corrosion resistance.

In a study aimed at creating a superhydrophobic and corrosion-resistant aluminum surface, this compound was used for surface grafting. researchgate.net Potentiodynamic measurements were employed to evaluate the corrosion properties of the treated surfaces in a simulated acid rain solution. researchgate.net Such studies typically show that the silane-modified surface exhibits a lower corrosion current and a more positive corrosion potential compared to the untreated substrate, signifying enhanced protection.

Table 4: Typical Potentiodynamic Polarization Data for Coated Aluminum

| Sample | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |

|---|---|---|---|

| Bare Aluminum | -0.75 | 5.0 x 10⁻⁶ | - |

| Aluminum + Silane Coating | -0.50 | 8.5 x 10⁻⁸ | 98.3 |

This data is representative and illustrates the typical improvement in corrosion resistance observed after surface modification with a perfluorosilane.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique for characterizing the protective properties of coatings. The method involves applying a small amplitude AC potential at various frequencies and measuring the current response. The resulting impedance data can be modeled with an equivalent electrical circuit to extract valuable information about the coating's barrier properties (e.g., pore resistance) and the corrosion processes at the coating/substrate interface.

For a high-performance protective coating, the impedance modulus at low frequencies (|Z| at 0.01 Hz) is typically very high ( >10⁸ Ω·cm²), indicating excellent barrier properties. As the coating degrades due to exposure to a corrosive environment, water and ions penetrate the coating, leading to a decrease in the low-frequency impedance. EIS is therefore an effective tool for monitoring the degradation of coatings modified with this compound over time.

Table 5: Representative Electrochemical Impedance Spectroscopy Data

| Coating System | Exposure Time (hours) | Impedance Modulus at 0.01 Hz (|Z|₀.₀₁ Hz) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) |

|---|---|---|---|

| Steel + Perfluorosilane Coating | 1 | 5.2 x 10⁹ | 2.1 x 10⁻¹⁰ |

| 500 | 1.8 x 10⁹ | 3.5 x 10⁻¹⁰ | |

| 1000 | 9.5 x 10⁸ | 6.8 x 10⁻¹⁰ |

This data is illustrative of the changes in EIS parameters for a protective coating over time in a corrosive environment.

Mechanisms of Surface Modification and Interfacial Interactions Via 1h,1h,2h,2h Perfluorodecyltriethoxysilane

Hydrophobic and Oleophobic Mechanism

The primary function of PFDTES in surface modification is to induce high levels of hydrophobicity (water repellency) and oleophobicity (oil repellency). alfa-chemistry.comzjdy-chem.com This is achieved by fundamentally lowering the surface energy of the substrate to which it is applied. When a liquid comes into contact with a solid surface, its ability to spread is determined by the balance between the liquid's surface tension and the solid's surface energy. A low surface energy prevents liquids from wetting the surface, causing them to bead up and roll off easily. alfa-chemistry.com

The exceptional repellency of surfaces treated with PFDTES is principally attributed to the perfluorinated alkyl chain, -(CF2)7CF3. researchgate.net Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized and extremely strong. This results in very weak van der Waals forces between the fluorinated chains and surrounding molecules. The terminal trifluoromethyl (-CF3) groups are particularly crucial, as a densely packed, well-organized layer of these groups creates an exceptionally low-energy surface. nih.govrsc.org Research has shown that surfaces dominated by -CF3 groups can achieve a solid surface energy as low as 6 mN/m. rsc.orgmdpi.com This is significantly lower than the surface energy of hydrocarbon-based materials, such as polyethylene (B3416737) (~31 mN/m), and even lower than the surface tension of most oils and water (~72 mN/m), explaining the compound's potent hydrophobic and oleophobic effects. nih.govrsc.org

The length of the perfluoroalkyl chain also plays a role; longer chains generally lead to more pronounced hydrophobic and oleophobic properties due to a more effective shielding of the underlying substrate and a more ordered molecular arrangement. researchgate.netboisestate.edu

Table 1: Comparison of Surface Energy/Tension for Various Materials

| Material/Surface | Approximate Surface Energy/Tension (mN/m) | Reference |

|---|---|---|

| Water | 72 | rsc.org |

| Hexadecane (Oil) | 27.5 | rsc.org |

| Polyethylene | ~31 | - |

| Polytetrafluoroethylene (PTFE) | ~17.5-18 | mdpi.com |

| PFDTES-modified Surface (ideal) | ~6 | rsc.orgmdpi.com |

While the low surface energy provided by the perfluorinated chain is the chemical basis for repellency, the physical topography of the surface plays a critical role in amplifying this effect to achieve "super" repellency (superhydrophobicity and superoleophobicity). This is often described by the Cassie-Baxter model, where a liquid droplet sits (B43327) on a composite surface of solid peaks and trapped air pockets. This hierarchical structure, with roughness on both the micro- and nano-scale, minimizes the contact area between the liquid and the solid surface, leading to very high contact angles (>150°) and low sliding angles. researchgate.net

PFDTES is frequently used in conjunction with nanoparticles or surface etching techniques to create this necessary roughness. For instance, silica (B1680970) nanoparticles can be applied to a surface before or during treatment with PFDTES. rsc.orgnih.gov The nanoparticles create a rough physical structure, and the subsequent PFDTES coating renders this structure chemically repellent. nih.gov This combination mimics natural superhydrophobic surfaces like the lotus (B1177795) leaf. chemicalbook.com Research has demonstrated that applying a PFDTES-modified coating over a base of ultrafine fly ash on foamed concrete created a lotus-leaf-like micro-nanostructure, resulting in a water contact angle of 154.34° and a sliding angle of 2.41°. chemicalbook.com

Table 2: Effect of Surface Structure on Water Contact Angle (WCA)

| Substrate | Modification | Resulting WCA | Reference |

|---|---|---|---|

| Flat Glass | PFDTES coating | ~110-120° | researchgate.net |

| Foamed Concrete | UFA + PFDTES coating (creating micro-nanostructure) | 154.34° | chemicalbook.com |

| PET Fabric | OTS + Hollow Silica Nanoparticles (2.0 wt.%) | 158.5° | nih.gov |

| Epoxy Nanocomposite | Sandblasting + Gas Phase PFOTS modification | >150° (Sliding Angle 3°) | researchgate.net |

*UFA: Ultrafine Fly Ash; OTS: Octadecyltrichlorosilane; PFOTS: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (a related compound).

Adhesion Mechanisms to Diverse Substrates

The effectiveness of a PFDTES surface treatment relies on its ability to form a durable and stable bond with the underlying substrate. This is accomplished by the triethoxysilane (B36694) head group, -Si(OCH2CH3)3, which can react with a variety of surfaces. ontosight.ai

The primary adhesion mechanism for PFDTES on inorganic substrates like glass, silicon wafers, ceramics, and many metal oxides is the formation of covalent siloxane bonds (Si-O-Substrate). chemicalbook.com This process occurs in two main steps:

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water molecules (present either in the solvent or as adsorbed moisture on the substrate surface) to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct.

Condensation: These reactive silanol groups then condense with hydroxyl groups (-OH) present on the surface of the substrate. researchgate.net This reaction forms a strong, covalent Si-O-Si or Si-O-Metal bond, anchoring the PFDTES molecule to the surface and releasing a water molecule. chemicalbook.comresearchgate.net

The density and quality of the resulting monolayer are highly dependent on the concentration of hydroxyl groups on the substrate surface. researchgate.net Pre-treatment of surfaces, such as by plasma cleaning or electrochemical passivation, can increase the number of hydroxyl sites, leading to a more densely packed and strongly bonded silane (B1218182) layer. researchgate.net

PFDTES is also used as an additive or coupling agent within composite materials, interacting with both organic and inorganic components.

Interaction with Inorganic Matrices: When incorporated into a matrix containing inorganic fillers like silica or aluminum oxide nanoparticles, the triethoxysilane group of PFDTES can co-react with the filler surface via the same hydrolysis and condensation mechanism described above. mdpi.combohrium.com This ensures that the low-energy perfluoroalkyl chains are oriented at the interface, for example, at the surface of a coating, thereby modifying the bulk properties of the material. mdpi.com

Interaction with Organic Matrices: The interaction with organic polymers (e.g., epoxy resins, polyurethanes) is more complex. nih.gov While the silane part can form covalent bonds if the polymer contains reactive hydroxyl groups, the primary interaction is often physical. The long perfluoroalkyl chain is immiscible with most hydrocarbon-based polymers. This thermodynamic incompatibility drives the PFDTES molecules to migrate to the surface or interface during curing, a phenomenon known as surface segregation. mdpi.com This positions the low-energy fluorinated tails at the air-polymer interface, effectively creating a repellent surface on the bulk material without requiring a separate coating step. In some cases, the ethyl groups in the PFDTES molecule can establish weaker van der Waals interactions with the organic matrix, aiding in its dispersion. nih.gov

Self-Assembly and Monolayer Formation

Under controlled conditions, PFDTES molecules can spontaneously organize on a substrate to form a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). chemicalbook.com This process is driven by the strong covalent bonding of the silane head group to the hydroxylated surface and the intermolecular van der Waals interactions between the long perfluoroalkyl chains. nih.gov

The formation of a dense and well-ordered SAM is crucial for achieving optimal surface properties. The molecules align themselves, typically tilted at a slight angle from the surface normal, with the perfluorinated tails packed closely together. This dense packing maximizes the exposure of the low-energy -CF3 groups at the outermost surface and effectively shields the underlying substrate. chemicalbook.com

The deposition of SAMs can be achieved through methods like liquid phase deposition (LPD) from an organic solvent or by molecular vapor deposition (MVD). chemicalbook.comnih.gov The quality of the SAM depends on factors such as the cleanliness of the substrate, the concentration of the silane, the presence of water for hydrolysis, and the reaction time and temperature. nih.gov A well-formed PFDTES monolayer can create a robust, chemically inert, and highly repellent surface. chemicalbook.com

Molecular Vapor Deposition (MVD) Techniques

Molecular Vapor Deposition (MVD) is a technique that leverages the vapor phase of the precursor to form a thin film on a substrate. For organosilanes like 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, MVD offers a controlled and clean method for creating uniform self-assembled monolayers. The process is typically carried out in a vacuum chamber, where the substrate is exposed to the silane vapor at elevated temperatures. The presence of a controlled amount of water vapor is crucial to facilitate the hydrolysis of the ethoxy groups, initiating the self-assembly process on the substrate.

The primary reaction in MVD is the hydrolysis of the triethoxysilane head of the molecule, which then reacts with the hydroxylated surface of the substrate. This process results in the formation of strong covalent Si-O bonds, anchoring the molecules to the surface. The fluorinated tails of the molecules then orient themselves to create a dense, low-energy film.

| Parameter | Value/Range | Purpose |

| Precursor Temperature | Room to near-room temperatures (~50°C) | To generate sufficient vapor pressure for deposition. |

| Substrate Temperature | Typically ambient or slightly elevated | To control the reaction kinetics and film morphology. |

| Chamber Pressure | Vacuum conditions | To ensure a clean deposition environment and control precursor delivery. |

| Co-reactant | Water vapor | To facilitate the hydrolysis of the triethoxysilane groups. |

Solution-Based Self-Assembly

Solution-based self-assembly is a widely used and versatile method for modifying surfaces with this compound. This technique involves immersing a substrate into a dilute solution of the silane in an organic solvent. The process relies on the spontaneous organization of the silane molecules at the solid-liquid interface to form a densely packed monolayer.

The formation of the self-assembled monolayer in solution is influenced by several factors, including the type of solvent, the concentration of the silane, the presence of water, and the immersion time. The solvent plays a critical role in solvating the silane molecules and influencing their transport to the substrate surface. The presence of a small amount of water is necessary to initiate the hydrolysis of the ethoxy groups, which is the first step in the covalent bonding to the substrate. The concentration of the silane solution affects the rate of monolayer formation and its final packing density.

Research has shown that the choice of solvent and the concentration of this compound can significantly impact the resulting surface properties. The table below summarizes findings from various studies on the water contact angles achieved on different substrates using solution-based deposition.

| Substrate | Solvent | Concentration | Immersion Time | Resulting Water Contact Angle (°) |

| Aluminum Alloy | Not Specified | 60.2 wt% in PDMS | Not Specified | 173.7 cmeri.res.in |

| Foamed Concrete | Not Specified | Not Specified | Not Specified | 154.34 nih.gov |

| Silicon | Toluene | 0.05% | Not Specified | 120.9 nih.gov |

| Diamond-like Carbon (DLC) | Toluene | 0.05% | Not Specified | 115.1 nih.gov |

| Si-DLC | Toluene | 0.05% | Not Specified | 126.8 nih.gov |

Environmental Durability of Modified Surfaces

Surfaces modified with this compound exhibit exceptional durability, a critical factor for their practical application in various environments. This resilience stems from the stable covalent bonds formed between the silane and the substrate, as well as the inherent chemical inertness of the perfluorinated alkyl chains.

Resistance to UV Irradiation

The resistance of the modified surfaces to ultraviolet (UV) irradiation is a key performance indicator, particularly for outdoor applications. While fluorinated polymers are generally known for their good weathering stability, prolonged exposure to UV radiation can potentially lead to the degradation of the organic components of the coating. However, studies have shown that surfaces treated with fluoroalkylsilanes can exhibit good UV resistance. For instance, some fluorinated coatings have demonstrated the ability to retain their hydrophobic character even after prolonged exposure to concentrated UV light. nih.gov The strong carbon-fluorine bonds in the perfluorinated chain contribute to this stability.

Research Applications and Functionalization Strategies of 1h,1h,2h,2h Perfluorodecyltriethoxysilane

Advanced Coatings and Surface Treatments

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FDTES) is a fluorinated silane (B1218182) compound extensively utilized in advanced materials science and nanotechnology for surface modification. alfa-chemistry.com Its molecular structure, featuring a long perfluorinated tail and a triethoxysilane (B36694) head group, allows it to form self-assembled monolayers on various substrates. This imparts unique properties to the surfaces, primarily driven by the low surface energy of the fluorinated chains. alfa-chemistry.comchemicalbook.com The triethoxysilane group facilitates a strong, covalent bond with hydroxyl-terminated surfaces like glass, metal oxides, and ceramics, ensuring the durability of the functional coating. chemicalbook.com

The primary application of FDTES in materials science is the creation of superhydrophobic (extreme water-repelling) and superoleophobic (extreme oil-repelling) surfaces. This is achieved by functionalizing a substrate to combine low surface energy with a specific micro- or nano-scale roughness. FDTES provides the exceptionally low surface energy required for this effect. alfa-chemistry.com

Research has demonstrated that surfaces treated with FDTES can exhibit water contact angles exceeding 150 degrees, classifying them as superhydrophobic. alfa-chemistry.com The mechanism relies on the densely packed, fluorinated alkyl chains orienting away from the substrate, creating a non-polar, low-energy interface that minimizes interaction with both water (hydrophobicity) and oils (oleophobicity). alfa-chemistry.com

Functionalization strategies often involve a two-step process: first, creating a rough surface on the substrate, and second, applying a thin layer of FDTES. For instance, durable superhydrophobic and highly oleophobic coatings have been developed by modifying silica (B1680970) (SiO2) nanoparticles with FDTES and applying them to glass substrates. In another approach, superamphiphobic coatings, which repel both water and low-surface-tension liquids, were constructed using aluminum oxide nanoparticles modified with FDTES.

Table 1: Performance of FDTES-Modified Superwetting Coatings

| Substrate | Nanoparticle Modifier | Functionalization Agent | Resulting Property | Water Contact Angle |

|---|---|---|---|---|

| Glass Plate | Multi-dome Silica (SiO2) NPs | FDTES | Superhydrophobic/Highly Oleophobic | > 150° |

The superhydrophobic and oleophobic properties imparted by FDTES are directly leveraged for creating anti-fouling and anti-staining surfaces. Biofouling, the accumulation of unwanted biological organisms on submerged surfaces, and common staining are significant issues in marine, medical, and household applications.

Coatings functionalized with FDTES prevent the adhesion of foulants and stains by creating a low-energy surface that contaminants cannot easily wet or adhere to. alfa-chemistry.com This property makes FDTES an effective agent for anti-fouling coatings, protecting metal surfaces and other materials from the buildup of organisms and grime. alfa-chemistry.com The resulting surfaces are often described as "self-cleaning" because water droplets can easily roll off, carrying away dirt and contaminants. This makes the compound suitable for creating stain-resistant and easy-to-clean coatings. chemicalbook.com

FDTES is also utilized as a component in the formulation of anti-reflective (AR) coatings. AR coatings are designed to reduce the reflection of light from surfaces such as lenses and solar panels, thereby increasing light transmission and improving efficiency. google.com

In this application, FDTES can be incorporated into one of the layers of a multi-layer AR coating stack. For example, a durable AR coating has been developed where FDTES is a component of a mixture used to form a layer in the coating stack. google.com The inclusion of FDTES can enhance the durability and hydrophobic properties of the AR coating, providing an easy-to-clean surface without compromising the primary anti-reflective function. Product specifications for commercial chemical suppliers also list FDTES as a material for use in anti-reflective coatings. fishersci.ca

The low surface energy imparted by FDTES makes it an effective release agent for demolding applications, particularly in high-resolution fabrication techniques like nanoimprint lithography (NIL). fishersci.ca In NIL, a mold with nanoscale patterns is pressed into a resist material. A critical challenge is to ensure the mold separates cleanly from the cured resist without causing defects. dip-coater.com

Applying a monolayer of a fluorinated silane like FDTES to the mold surface significantly reduces the adhesion and friction forces between the mold and the resin. researchgate.net The silane head of the molecule covalently bonds to the mold surface, while the fluorinated tail creates an inert, non-stick surface. researchgate.netchemicalbook.com This reduction in surface energy is crucial for lowering the ejection force required during demolding, preventing damage to both the mold and the replicated pattern. chemicalbook.com This anti-sticking property is essential for improving the fidelity and extending the lifetime of molds in industrial mass production. dip-coater.comchemicalbook.com

Coatings incorporating FDTES can significantly enhance the corrosion resistance of metallic substrates. The primary mechanism of protection is the creation of a robust hydrophobic barrier. This barrier physically repels water and isolates the metal surface from corrosive electrolytes, which are essential for the electrochemical process of corrosion to occur.

By preventing aqueous solutions from making contact with the metal, the FDTES-modified coating acts as a barrier to the ingress of moisture, air, and other corrosive species. The strong covalent bond between the silane and the metal oxide surface ensures the durability and long-term stability of this protective hydrophobic film. This approach is a key strategy in developing advanced anti-corrosion coatings.

FDTES can be used to improve the thermal insulation performance of composite materials like foamed concrete. chemicalbook.com Foamed concrete is a lightweight material with inherent thermal insulation properties due to its porous structure containing trapped air. However, its performance degrades significantly if it absorbs water, as water is a much better thermal conductor than air.

A superhydrophobic composite coating using FDTES can be applied to the surface of foamed concrete to enhance both its waterproofness and its thermal insulation capabilities. chemicalbook.com The strategy involves applying a base coating followed by a surface layer modified with the silane coupling agent. chemicalbook.com This creates a micro-nanostructure that is highly water-repellent. By preventing water from penetrating the porous concrete, the FDTES-based coating ensures that the air-filled pores remain dry, thus preserving the material's low thermal conductivity and high insulation value. chemicalbook.com

Table 2: Effect of Superhydrophobic Treatment on Foamed Concrete Properties

| Property | Standard Foamed Concrete | Foamed Concrete with FDTES-based Coating | Rationale for Improvement |

|---|---|---|---|

| Water Permeability | High | Very Low | The superhydrophobic surface repels water, preventing ingress into the porous structure. chemicalbook.com |

Integration in Polymer and Composite Materials

The integration of this compound into polymers and composites is a key strategy for developing advanced materials with tailored surface properties. Its ability to covalently bond with and modify polymer matrices or fillers leads to significant enhancements in material performance.

Modification of Polymer Properties (e.g., Hydrophobicity, Chemical Resistance, Surface Energy)

This compound is widely used to modify the surface properties of polymers, primarily to increase hydrophobicity and reduce surface energy. scientificlabs.co.ukchemicalbook.com When applied to polymer surfaces, it forms a durable, water-repellent film that protects the material from moisture and environmental factors. alfa-chemistry.com This surface modification is critical for applications requiring water resistance and self-cleaning properties. alfa-chemistry.comchemicalbook.com

For instance, it is used to induce superhydrophobicity in polymers like polyvinylidene fluoride (B91410) (PVDF) to protect metal surfaces from fouling and in poly(methyl methacrylate) (PMMA) for fabricating microfluidic devices. scientificlabs.co.uk The treatment significantly increases the water contact angle, a key indicator of hydrophobicity. The long fluorinated carbon chain is instrumental in lowering the surface energy of the substrate. scientificlabs.co.ukmdpi.com

| Polymer Substrate | Treatment Method | Resulting Water Contact Angle | Key Improvement |

|---|---|---|---|

| Polydimethylsiloxane (B3030410) (PDMS) with SiO₂ Nanoparticles | Surface coating with FAS-17 modified SiO₂ | 159.2° mdpi.comresearchgate.net | Achieved superhydrophobicity |

| Poly(methyl methacrylate) (PMMA) | Surface modification for microfluidic channels | Significantly Increased (Specific angle varies) scientificlabs.co.uk | Enhanced fluid control |

| Polyvinylidene fluoride (PVDF) | Surface treatment for anti-fouling | Superhydrophobic scientificlabs.co.ukchemicalbook.com | Protection from surface fouling |

Hybrid Organic-Inorganic Coatings and Composites

This compound is a critical component in the formulation of hybrid organic-inorganic coatings, which combine the properties of both material classes. pcimag.comwashington.eduresearchgate.net These coatings are often synthesized via a sol-gel process, where the silane's triethoxy groups hydrolyze and co-condense with other precursors, such as tetraethoxysilane (TEOS), to form a stable, cross-linked silica-based network. washington.edu

A prominent application involves modifying inorganic nanoparticles, like silica (SiO₂), which are then dispersed within a polymer matrix, such as polydimethylsiloxane (PDMS). mdpi.comresearchgate.net The silane treatment serves two main purposes: it reduces the surface energy of the nanoparticles due to its seventeen fluorine atoms and increases steric hindrance via its long carbon chain, which helps prevent the nanoparticles from agglomerating. mdpi.com The resulting composite coating exhibits exceptional superhydrophobicity, with contact angles exceeding 150°. mdpi.comresearchgate.net Such hybrid coatings are valuable for creating robust, self-cleaning, and anti-icing surfaces. scientificlabs.co.ukmdpi.com

| Property | Value/Observation | Reference |

|---|---|---|

| Water Contact Angle | 159.2° | mdpi.comresearchgate.net |

| Sliding Angle | 1.3° | mdpi.comresearchgate.net |

| Nanoparticle State | Reduced agglomeration due to steric hindrance and low surface energy | mdpi.com |

| Application Method | Physical deposition and spraying | mdpi.comresearchgate.net |

Enhancing Optical and Flame-Retardant Behavior in Polymer Composites (e.g., Polycarbonate)

Research has demonstrated the utility of this compound in creating multifunctional polymer composites. Specifically, it has been used to modify silicate (B1173343) microspheres (SMSs) for incorporation into a polycarbonate (PC) matrix. oup.comresearchgate.net While polycarbonate inherently possesses some flame retardancy, it is often insufficient for demanding applications. tosaf.com The addition of flame-retardant additives can, however, compromise the material's transparency. tosaf.comresearchgate.net

By modifying the surface of silicate microspheres with this silane, a single filler can impart both enhanced optical (light-diffusion) and flame-retardant properties to the polycarbonate composite. oup.comresearchgate.net The resulting PC composites exhibit good antidripping performance during combustion, a critical aspect of fire safety. oup.comresearchgate.net This approach allows for the development of materials suitable for applications where both high optical quality and stringent flame retardancy are required. oup.com While silicone-containing flame retardants are known for their stable and green advantages, this modification provides a multifunctional solution. researchgate.net

| Composite Material | Key Property Enhanced | Performance Detail | Reference |

|---|---|---|---|

| PC / Silane-Modified Silicate Microspheres | Flame Retardancy & Optical Properties | Good antidripping performance achieved with small filler loadings. | oup.comresearchgate.net |

| PC / Potassium Sulfonate Functionalized Organosilica | Flame Retardancy & Light Diffusion | Limiting Oxygen Index (LOI) increased from 19.0% to 28.0% with 12% filler. | researchgate.net |

| PC / Phosphoramide (DCPCD) & PTFE | Flame Retardancy | LOI increased to 35.5% and achieved UL 94 V-0 rating. | researchgate.net |

Micro- and Nano-Scale Device Applications

The ability of this compound to precisely control surface chemistry and energy makes it invaluable for applications at the micro- and nano-scale, particularly in the fabrication and functionalization of advanced devices.

Microfluidic Channel Modification for Fluid Control

In the field of microfluidics, controlling the surface properties of channels is essential for manipulating the flow of minute liquid volumes. nih.gov Polymers like PDMS and PMMA are commonly used for rapid prototyping of microfluidic devices but are often hydrophobic, which can be problematic for certain applications. nih.govhacettepe.edu.tr Conversely, for generating stable aqueous droplets in a continuous oil phase (a two-phase flow system), a hydrophobic channel surface is required to prevent the aqueous phase from wetting the channel walls. nih.gov

This compound is used to modify the surface of PMMA microfluidic chips to create a stable, hydrophobic fluorinated layer. scientificlabs.co.uknih.gov This chemical surface modification renders the channels more wettable by the carrier fluid (oil), which is crucial for the stable and continuous generation of aqueous droplets. nih.gov This approach is simpler and avoids the need for complex procedures like direct fluorination with reactive gases or plasma polymerization. nih.gov

Biosensor Surface Functionalization for Reduced Non-Specific Adsorption

A significant challenge in the development of sensitive and reliable biosensors is the non-specific adsorption (NSA) of biomolecules onto the sensor surface. elsevierpure.commdpi.comnih.gov NSA occurs when molecules from a complex sample (like blood or plasma) adhere indiscriminately to the sensing surface, leading to high background noise, false-positive signals, and reduced sensor sensitivity. mdpi.comnih.gov

Microarray Enhancement for Biomolecule Attachment